molecular formula C19H22N2O2 B2914700 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide CAS No. 2034298-61-6

2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide

Cat. No.: B2914700
CAS No.: 2034298-61-6
M. Wt: 310.397
InChI Key: HOCMJIOXSDSBOA-UHFFFAOYSA-N
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Description

2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide is a high-purity small molecule offered for research and development purposes. This compound features an isonicotinamide core, a structure of high interest in medicinal chemistry due to its presence in pharmacologically active molecules . The molecule is further substituted with a cyclopentyloxy group and a 2,6-dimethylphenyl moiety, which are common in compounds being investigated for various biological activities. As a research chemical, it serves as a valuable building block or reference standard in drug discovery and development. Researchers can utilize this compound in areas such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening. This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-cyclopentyloxy-N-(2,6-dimethylphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-13-6-5-7-14(2)18(13)21-19(22)15-10-11-20-17(12-15)23-16-8-3-4-9-16/h5-7,10-12,16H,3-4,8-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCMJIOXSDSBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NC=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenyl isocyanide with cyclopentanol in the presence of a suitable catalyst to form the cyclopentyloxy group. This intermediate is then reacted with isonicotinic acid or its derivatives under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isonicotinamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(Diethylamino)-N-(2,6-Dimethylphenyl)Acetamide (CAS 137-58-6)

Structural Differences :

  • Core Amide Type : Acetamide (CH3CONH-) vs. isonicotinamide (pyridine-4-carboxamide).
  • Substituents: Diethylamino group (-N(CH2CH3)2) vs. cyclopentyloxy (cyclopentyl-O-).

Functional Implications :

  • Physical Properties: The diethylamino analog has a melting point of 66–69°C, which may reflect higher crystallinity compared to the target compound (data unavailable) .

Applications : Used as a reagent in organic synthesis, with commercial availability at >95% purity (¥4,900/10g). The target compound’s isonicotinamide structure may confer distinct bioactivity, such as kinase inhibition, common in pyridine-based drugs .

Pharmacopeial Phenoxyacetamide Derivatives (PF 43(1))

Examples :

  • Compound e: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide.
  • Compound f: 2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide.

Structural Differences :

  • Backbone: These compounds feature a phenoxyacetamide core (Ph-O-CH2CONH-) vs. the target’s cyclopentyloxy-isonicotinamide.
  • Stereochemistry : Complex stereospecific side chains (e.g., diphenylhexane) suggest targeting enzymatic or receptor-binding sites, unlike the target compound’s simpler N-aryl group .

Functional Implications :

  • The phenoxy group in these derivatives may enhance aromatic stacking interactions, while the cyclopentyloxy group in the target compound could reduce metabolic oxidation (cyclopentyl vs. phenyl).
  • Pharmacopeial compounds are likely peptide-like inhibitors (e.g., protease or kinase), whereas the target’s isonicotinamide may align with nucleotide or coenzyme mimics .

Chloroacetamide Herbicides (Pesticide Chemicals Glossary)

Examples :

  • Alachlor : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (CAS 15972-60-8).
  • Pretilachlor : 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide.

Structural Differences :

  • Halogenation : Chloro substituent (-Cl) in herbicides vs. absence in the target compound.
  • Amide Substitution : Herbicides use N-alkyl/aryl groups (e.g., methoxymethyl), while the target compound employs a cyclopentyloxy-isonicotinamide.

Functional Implications :

  • The chloro group in herbicides is critical for inhibiting plant fatty acid elongation. The target compound’s lack of halogenation suggests non-herbicidal applications, such as pharmaceuticals .
  • Solubility : Chloroacetamides are generally hydrophobic, but the cyclopentyloxy group in the target compound may further reduce aqueous solubility, necessitating formulation adjustments .

Benzathine Benzylpenicillin (International Pharmacopoeia)

Structural Differences :

  • Core Structure : Bicyclic β-lactam (penicillin) vs. pyridine-based isonicotinamide.
  • Aromatic Groups : The penicillin derivative includes a phenylacetyl group and dibenzylethylenediamine salt, contrasting with the target’s 2,6-dimethylphenyl and cyclopentyloxy groups .

Functional Implications :

  • Benzathine benzylpenicillin’s salt form prolongs antibiotic action via slow dissolution. The target compound’s neutral amide structure may favor rapid absorption or CNS penetration .

Biological Activity

The compound 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide is a derivative of isonicotinamide, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentyloxy group attached to an isonicotinamide backbone, with a dimethyl-substituted phenyl moiety. This structural configuration may influence its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of isonicotinamide possess antimicrobial properties. The presence of the cyclopentyloxy group may enhance this activity by improving solubility and bioavailability.
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, N-phenylisonicotinamide derivatives have shown promise as xanthine oxidase inhibitors, which are relevant in treating conditions like gout and hyperuricemia .
  • Anti-inflammatory Effects : Some studies indicate that isonicotinamides can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

The mechanism of action for this compound likely involves:

  • Receptor Binding : The compound may interact with specific receptors or enzymes, altering their activity. For example, binding to xanthine oxidase could inhibit its function, leading to reduced uric acid levels.
  • Modulation of Signaling Pathways : By affecting key signaling pathways, this compound could influence various cellular processes such as apoptosis and proliferation.

Research Findings

A review of recent literature highlights several key studies:

  • Synthesis and Evaluation : A study synthesized various isonicotinamide derivatives and evaluated their biological activities. The introduction of different substituents on the phenyl ring significantly impacted their potency against target enzymes .
  • Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds has demonstrated that modifications at specific positions can enhance biological activity. For instance, introducing hydrophobic groups may improve binding affinity to target sites .
  • Case Studies :
    • A case study reported that a related compound exhibited an IC50 value of 0.312 μM as a xanthine oxidase inhibitor, suggesting that structural modifications could lead to increased efficacy .
    • Another study focused on the anti-inflammatory effects of isonicotinamides in animal models, showing a reduction in inflammatory markers upon treatment.

Data Tables

Compound Biological Activity IC50 Value (μM) Mechanism
This compoundAntimicrobialTBDEnzyme Inhibition
N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamideXanthine Oxidase Inhibitor0.312Mixed-type inhibition
N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamideAntibacterialTBDUnknown

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